molecular formula C23H25N5O2 B5216084 6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide

6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide

Cat. No. B5216084
M. Wt: 403.5 g/mol
InChI Key: HPMAEXHUMRJVSY-UHFFFAOYSA-N
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Description

6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide, abbreviated as AMN082, is a chemical compound with potential therapeutic applications in the field of neuroscience. It belongs to the class of small molecule agonists of metabotropic glutamate receptor subtype 7 (mGlu7), which is a promising target for the treatment of various neurological disorders.

Mechanism of Action

AMN082 acts as a selective and potent agonist of 6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide receptors, which are G protein-coupled receptors located in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. When AMN082 binds to 6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide receptors, it induces a conformational change that activates the receptor and triggers downstream signaling pathways. This results in the inhibition of glutamate release from presynaptic terminals and the modulation of postsynaptic ion channels and second messenger systems. The net effect is the reduction of neuronal excitability and the enhancement of synaptic plasticity, which are key mechanisms underlying learning, memory, and emotional processing.
Biochemical and Physiological Effects:
AMN082 has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that AMN082 enhances 6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide receptor-mediated inhibition of glutamate release in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. This results in the reduction of neuronal excitability and the enhancement of synaptic plasticity. In vivo studies have shown that AMN082 has anxiolytic and antidepressant-like effects in animal models of anxiety and depression. It has also been found to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

AMN082 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for 6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide receptors, which allows for precise and targeted modulation of glutamate neurotransmission. Another advantage is its ability to penetrate the blood-brain barrier, which allows for in vivo studies of its effects on brain function and behavior. However, one limitation is its relatively short half-life, which requires frequent administration in animal studies. Another limitation is its potential off-target effects on other mGlu receptor subtypes, which can complicate interpretation of results.

Future Directions

There are several future directions for research on AMN082. One direction is to further elucidate its mechanism of action and downstream signaling pathways, which can inform the development of more selective and potent 6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide receptor agonists. Another direction is to investigate its effects on various neurological disorders, including anxiety, depression, schizophrenia, and addiction, in both animal models and human clinical trials. A third direction is to explore its potential as a tool for studying the role of 6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide receptors in brain function and behavior, including learning, memory, and emotional processing.

Synthesis Methods

AMN082 can be synthesized by a multi-step process involving the reaction of various reagents and intermediates. The first step involves the reaction of 2-chloronicotinic acid with 2-(bromomethyl)quinoline to form 2-(quinolin-2-ylmethyl)nicotinic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-methylpiperidine-4-carboxamide to form the desired product, AMN082.

Scientific Research Applications

AMN082 has been extensively researched for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to modulate the activity of 6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide receptors, which are involved in the regulation of glutamate neurotransmission, synaptic plasticity, and neuronal excitability. AMN082 has been found to enhance 6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide receptor-mediated inhibition of glutamate release in the prefrontal cortex, which is a key brain region involved in cognitive and emotional processing. This suggests that AMN082 may have potential as a novel treatment for cognitive and emotional deficits associated with various neurological disorders.

properties

IUPAC Name

6-(4-carbamoylpiperidin-1-yl)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-27(15-19-8-6-16-4-2-3-5-20(16)26-19)23(30)18-7-9-21(25-14-18)28-12-10-17(11-13-28)22(24)29/h2-9,14,17H,10-13,15H2,1H3,(H2,24,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMAEXHUMRJVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=CN=C(C=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide

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